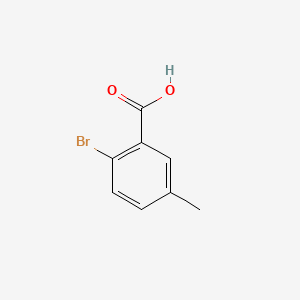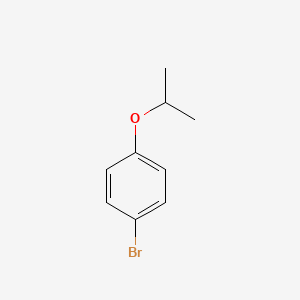
5-(Carbamoylamino)pentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions and methodologies. For instance, the synthesis of carbapenam carboxylic acids, closely related to our compound of interest, employs a stereoinversion/desaturation process catalyzed by carbapenem synthase, an alpha-ketoglutarate-dependent non-heme iron oxygenase (Stapon, Li, & Townsend, 2003). This showcases the intricate processes involved in the synthesis of structurally complex bioactive molecules.
Molecular Structure Analysis
Understanding the molecular structure of 5-(Carbamoylamino)pentanoic acid and its analogs is crucial for their application in the synthesis of pharmaceuticals. The structural elucidation often involves various spectroscopic techniques, including IR, ~(1)H NMR, and X-ray crystallography, providing insights into the compound's configuration and conformation (Zhang Zhi-qin, 2004).
Chemical Reactions and Properties
Chemical reactions involving 5-(Carbamoylamino)pentanoic acid and its derivatives are pivotal in the synthesis of various bioactive molecules. For example, selective nucleophilic chemistry has been employed in the synthesis of isoxazole carboxylic acids, demonstrating the compound's versatility in forming druglike molecules (Robins, Fettinger, Tinti, & Kurth, 2007).
Scientific Research Applications
1. Pharmacological Properties
5-(Carbamoylamino)pentanoic acid derivatives have significant implications in pharmacology. For instance, derivatives like 5-(dipentylamino)-5-oxo-pentanoic acid are part of a new class of non-peptide cholecystokinin (CCK) antagonists. A compound named lorglumide, derived from this class, shows high affinity for pancreatic CCK receptors and acts as a competitive, specific, and potent CCK antagonist. It has applications in studying the functions of CCK and potential diagnostic or therapeutic uses in humans where CCK involvement is suspected (Makovec et al., 1987).
2. Synthetic Applications
The synthesis of novel functional diacids, such as 5-(Carboxymethyl-carbamoyl)-pentanoic acid, showcases the versatility of 5-(Carbamoylamino)pentanoic acid in chemical synthesis. These compounds are synthesized by reacting adipic anhydride with various amino acids, which are then identified through spectrometry. This synthesis has implications for developing new materials and understanding reaction dynamics (Zhang, 2004).
3. Agricultural and Plant Protection
Derivatives of adipic acid, which include 5-(Carbamoylamino)pentanoic acid analogs, have been studied for their potential in plant protection. Research shows that certain adipic acid amides can protect pepper (Capsicum annuum) plants against the pathogen Alternaria solani. These amides induce resistance pathways in the plant, offering an alternative to traditional fungicides (Flors et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
5-(Carbamoylamino)pentanoic acid, also known as Citrulline, is an α-amino acid . It primarily targets the urea cycle and the nitric oxide synthase (NOS) family . The urea cycle is a series of biochemical reactions in mammals that produces urea from ammonia. This process helps in the detoxification and excretion of ammonia. The NOS family of enzymes catalyzes the production of nitric oxide, a key signaling molecule, from the amino acid arginine .
Mode of Action
Citrulline is produced from ornithine and carbamoyl phosphate in one of the central reactions in the urea cycle . It is also produced from arginine as a byproduct of the reaction catalyzed by the NOS family . The conversion of arginine into citrulline results in the release of nitric oxide .
Biochemical Pathways
The primary biochemical pathway affected by citrulline is the urea cycle . In this cycle, citrulline is synthesized from ornithine and carbamoyl phosphate. This reaction is central to the conversion of toxic ammonia into urea for excretion . Citrulline is also involved in the production of nitric oxide, a signaling molecule, through a reaction catalyzed by the NOS family .
Pharmacokinetics
It is known that citrulline is synthesized in the liver and intestines and is involved in several metabolic pathways .
Result of Action
The action of citrulline primarily results in the detoxification of ammonia through its conversion into urea, which is then excreted from the body . Additionally, the conversion of arginine into citrulline results in the production of nitric oxide, a signaling molecule involved in various physiological processes .
properties
IUPAC Name |
5-(carbamoylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-6(11)8-4-2-1-3-5(9)10/h1-4H2,(H,9,10)(H3,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZKHRPJOYSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332537 | |
| Record name | 5-[(aminocarbonyl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Carbamoylamino)pentanoic acid | |
CAS RN |
370585-29-8 | |
| Record name | 5-[(aminocarbonyl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)




![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)







